Ethyl 3-imino-3-{[(methoxycarbonyl)amino]amino}propanoate
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Overview
Description
Ethyl 3-imino-3-{[(methoxycarbonyl)amino]amino}propanoate is a chemical compound with the molecular formula C7H13N3O4. It is known for its unique structure, which includes an imino group and a methoxycarbonyl group. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-imino-3-{[(methoxycarbonyl)amino]amino}propanoate typically involves the reaction of ethyl 3-aminopropanoate with methoxycarbonyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction parameters are crucial to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-imino-3-{[(methoxycarbonyl)amino]amino}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require nucleophiles like amines or alcohols and may be catalyzed by acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Ethyl 3-imino-3-{[(methoxycarbonyl)amino]amino}propanoate is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-imino-3-{[(methoxycarbonyl)amino]amino}propanoate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxycarbonyl group may also participate in various biochemical pathways, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-3-{[(methoxycarbonyl)amino]amino}propanoate
- Ethyl 3-imino-3-{[(ethoxycarbonyl)amino]amino}propanoate
- Methyl 3-imino-3-{[(methoxycarbonyl)amino]amino}propanoate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various research fields, making it a valuable compound for scientific studies.
Properties
IUPAC Name |
ethyl (3Z)-3-amino-3-(methoxycarbonylhydrazinylidene)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O4/c1-3-14-6(11)4-5(8)9-10-7(12)13-2/h3-4H2,1-2H3,(H2,8,9)(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBNFJJIWCHQLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=NNC(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C(=N/NC(=O)OC)/N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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